
Tert-butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate, or TB4PC, is an organic compound that has been used in a variety of scientific research applications. It is an alkyl-substituted piperidine derivative, bearing a tert-butyl group, a thiazole ring, and a carboxylic acid group. TB4PC is a versatile compound that has been used in a variety of laboratory experiments and studies, including biochemical and physiological studies.
Applications De Recherche Scientifique
TB4PC has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies to study the effects of various compounds on the body. It has also been used in organic synthesis to study the reactivity of different molecules. In addition, TB4PC has been used in the synthesis of other compounds, such as terpenes and steroids.
Mécanisme D'action
The mechanism of action of TB4PC is not fully understood, but it is believed to involve the binding of the carboxylic acid group to a target molecule, such as an enzyme or receptor. This binding can then activate or inhibit the target molecule, depending on the type of molecule and the specific compound.
Biochemical and Physiological Effects
TB4PC has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to have anti-cancer and anti-viral effects. In addition, TB4PC has been shown to have neuroprotective and cardioprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
TB4PC has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is relatively stable in solution. In addition, it is relatively non-toxic and has low solubility in water, making it suitable for use in aqueous solutions. However, TB4PC has several limitations for use in laboratory experiments. It is relatively expensive, and it is not very soluble in organic solvents.
Orientations Futures
TB4PC has a variety of potential future directions. It could be used in the development of new drugs and therapies, as it has been shown to have a variety of biochemical and physiological effects. It could also be used in the development of new organic synthesis methods, as it is relatively easy to synthesize and purify. In addition, TB4PC could be used in the development of new materials, as it is relatively stable in solution and has low solubility in water. Finally, TB4PC could be used in the development of new analytical techniques, as it is relatively non-toxic and has a variety of biochemical and physiological effects.
Propriétés
IUPAC Name |
tert-butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-6-4-10(5-7-15)11-8-18-9-14-11/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNLGJYGBWHGEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CSC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704433 | |
| Record name | tert-Butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
690261-82-6 | |
| Record name | tert-Butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

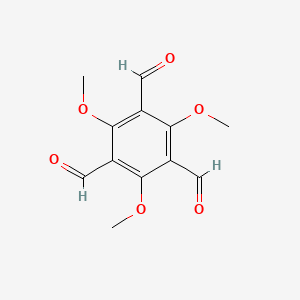

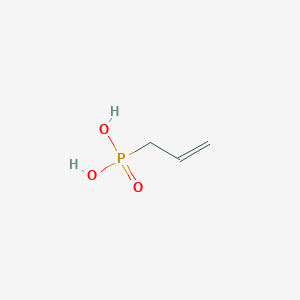
![2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B3330313.png)



![4-(2-chloro-6-fluorobenzyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylic acid](/img/structure/B3330340.png)

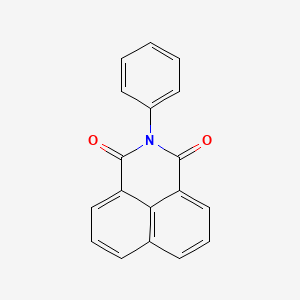
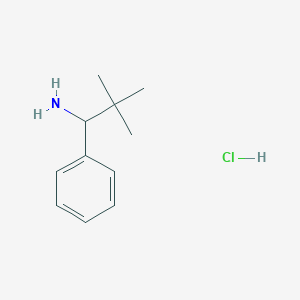
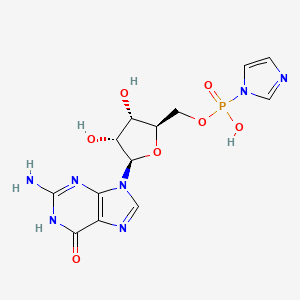
![3-{[2-Chloro-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B3330383.png)
